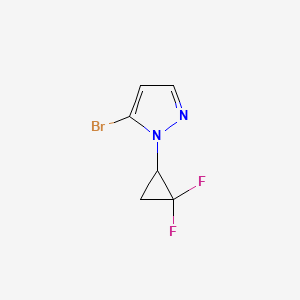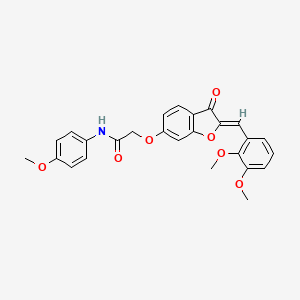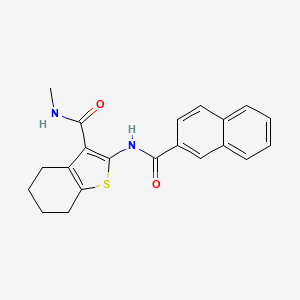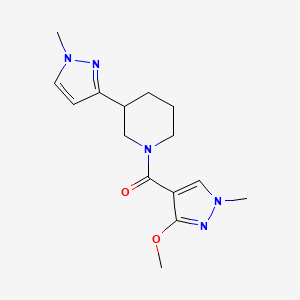
methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C27H22N4O6 and its molecular weight is 498.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The compound's relevance in chemical synthesis and structural analysis is evident through its involvement in various synthetic routes and its utility in forming complex molecular structures. For instance, the synthesis of dipolar bent and linear acetylenes, substituted by cationic quinolinium and anionic benzoates, demonstrates the compound's role in forming mesomeric betaines, showcasing its versatility in chemical reactions and potential in materials science (Schmidt et al., 2016).
Antimicrobial and Biological Activities
The compound and its derivatives exhibit promising antimicrobial activities, as seen in the synthesis and antimicrobial evaluation of various 1,2,4-triazole derivatives. These derivatives, including those with structural similarities to the mentioned compound, have shown good to moderate activities against a range of microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Cancer Research
In cancer research, derivatives of the compound, such as those inhibiting tubulin polymerization, have been identified as having promising antiproliferative activity towards human cancer cells. This suggests a potential application in cancer therapeutics, particularly in targeting and disrupting the mitotic processes of cancer cells (Minegishi et al., 2015).
Analgesic and Anti-inflammatory Properties
The exploration of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has revealed significant analgesic and anti-inflammatory activities in animal models. This suggests the compound's derivatives could contribute to the development of new pain management and anti-inflammatory medications, offering potential benefits in treating chronic pain and inflammatory conditions (Dewangan et al., 2016).
Material Science and Luminescence
In material science, the compound's derivatives have been utilized in the synthesis of new mesogens with 1,3,4-oxadiazole fluorophores, displaying wide mesomorphic temperature ranges and photoluminescence properties. This indicates potential applications in the development of new materials for optical and electronic devices, particularly in displays and sensors (Han et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with formaldehyde and formic acid to form 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)formamide. The formamide is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the final product, methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Starting Materials": [ "2-ethoxybenzaldehyde", "hydrazine hydrate", "formaldehyde", "formic acid", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole.", "Step 2: Reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole with formaldehyde and formic acid to form 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)formamide.", "Step 3: Reaction of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)formamide with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the final product, methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate." ] } | |
CAS番号 |
1207032-12-9 |
分子式 |
C27H22N4O6 |
分子量 |
498.495 |
IUPAC名 |
methyl 2-[1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C27H22N4O6/c1-3-36-22-15-9-6-12-19(22)24-28-23(37-29-24)16-30-20-13-7-4-10-17(20)25(32)31(27(30)34)21-14-8-5-11-18(21)26(33)35-2/h4-15H,3,16H2,1-2H3 |
InChIキー |
GUVHRNAQEOSQKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2493501.png)



![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)


![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)


![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)
![2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2493521.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
